8-Benzyl-8-azabicyclo[3.2.1]octan-3-ylmethanol, also referred to as (1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-ylmethanol, is a bicyclic compound that belongs to the tropane alkaloid family. This compound is characterized by a bicyclic ring system containing a nitrogen atom, which contributes to its unique biological activities and interactions with various biological targets. Its stereochemistry plays a crucial role in its function and efficacy in scientific research and potential therapeutic applications .
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Indofine Chemical Company, where it is available for research purposes. The compound is classified under several categories, including:
The synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-ylmethanol typically involves several key steps:
The use of advanced catalytic systems and optimized reaction conditions is essential for achieving high yields and purity in industrial settings .
The molecular formula of 8-benzyl-8-azabicyclo[3.2.1]octan-3-ylmethanol is , with a molecular weight of approximately 215.29 g/mol. The compound features:
The structural representation can be summarized using its InChI key: RSUHKGOVXMXCND-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure .
8-benzyl-8-azabicyclo[3.2.1]octan-3-ylmethanol can participate in various chemical reactions, including:
The efficiency of these reactions often depends on specific conditions:
The mechanism of action for 8-benzyl-8-azabicyclo[3.2.1]octan-3-ylmethanol involves its interaction with various biological receptors or enzymes, modulating their activity to produce desired biological effects. This interaction can lead to changes in signaling pathways relevant to therapeutic applications, particularly in neurology and pharmacology .
Relevant data include:
8-benzyl-8-azabicyclo[3.2.1]octan-3-ylmethanol has diverse applications across several fields:
The compound's unique structure allows it to serve multiple roles within scientific research, making it valuable across various disciplines .
The 8-azabicyclo[3.2.1]octane framework serves as the core structural motif for tropane alkaloids and pharmaceutical intermediates. Enantioselective construction of this bicyclic system employs two primary strategies: desymmetrization of prochiral tropinone derivatives and stereocontrolled cyclization of acyclic precursors. The desymmetrization approach leverages enzymatic or chemical resolution of symmetrical intermediates like tropinone, where lipase-mediated hydrolysis achieves enantiomeric excesses >98% for key alcohol intermediates [4] [5]. Alternatively, chiral pool methodologies utilize naturally occurring enantiopure compounds (e.g., amino acids) as starting materials to transfer chirality to the bicyclic system during ring-forming steps. For example, L-proline-derived enones undergo intramolecular Mannich cyclization to furnish the scaffold with defined stereochemistry at C-3 and C-6 positions [5].
Table 1: Enantioselective Approaches to the 8-Azabicyclo[3.2.1]octane Scaffold
Methodology | Chiral Control Element | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic Desymmetrization | Pseudomonas fluorescens Lipase | 3-Tropanol derivative | >98 | 45-52 |
Vinyl Aziridine Rearrangement | (R)-BINOL-Phosphoric Acid | N-Protected vinyl aziridine | 92-95 | 75-84 |
Asymmetric Mannich Cyclization | L-Proline Derivatives | Enantiopure cycloheptenone | 89-93 | 68 |
Chiral Auxiliary | Oppolzer’s Sultam | Alkylidene malonate adduct | >95 | 61 |
Stereochemical fidelity in the 8-azabicyclo[3.2.1]octane system demands precise control over bridgehead configurations (C-1 and C-5) and the C-3 hydroxymethyl orientation. The endo/exo isomerism at C-3 critically influences molecular recognition in biological targets. Vinyl aziridine rearrangements enable stereospecific construction of the bicyclic framework, where Lewis acid-catalyzed [3,3]-sigmatropic rearrangement of N-acyl vinyl aziridines yields exclusively endo-3-aminotropanes [5]. Lithium salt additives (e.g., LiBr) prove essential for minimizing epimerization during ring-closing steps, particularly in the formation of the pivotal C-N bond. For {8-benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol, the endo configuration (hydroxymethyl group equatorial) predominates when cyclizations occur at temperatures below -20°C, as confirmed by X-ray crystallography of intermediates . Stereochemical descriptors follow IUPAC bicyclo nomenclature: the "3s" designation denotes endo-bridgehead stereochemistry, while "1R,5S" specifies absolute configuration at carbon bridges [5] .
Functional group manipulation focuses on two key sites: the C-3 hydroxymethyl group and the N-8 benzyl moiety. The hydroxymethyl group undergoes selective oxidation to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl systems, though over-oxidation risks necessitate careful stoichiometric control [6]. Alternatively, nucleophilic displacement via mesylate intermediates enables amine installation (e.g., azide reduction) to access aminomethyl derivatives like (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (CAS 223570-84-1) [3]. The benzyl group serves as a protecting moiety removable via catalytic hydrogenation (Pd/C or Pd(OH)₂), with optimal deprotection achieved at 55 psi H₂ in ethanol/water (4:1). Benzylation itself employs benzyl bromide with inorganic bases (K₂CO₃) in acetonitrile, achieving >95% N-alkylation efficiency [1].
Table 2: Functionalization Reactions for Key Substituents
Reaction Type | Reagents/Conditions | Target Functional Group | Yield (%) | Byproduct Control |
---|---|---|---|---|
Hydroxymethyl Oxidation | TEMPO (0.1 eq)/NaOCl, 0°C, pH 9.5 | Carboxylic acid (e.g., VC16700717) | 82 | Carboxylic acid dimer |
Amine Installation | MsCl/Et₃N then NaN₃, LiAlH₄ reduction | Aminomethyl (e.g., CID 12832103) | 75 | Elimination products |
N-Benzylation | BnBr/K₂CO₃, CH₃CN, reflux | 8-Benzyl tertiary amine | 95 | O-Benzylation |
N-Debenzylation | Pd(OH)₂/H₂ (55 psi), EtOH/H₂O | Secondary amine | 90 | Over-reduction |
Advanced catalytic systems address the kinetic and thermodynamic challenges inherent in assembling the strained bicyclic framework. Chiral Lewis acid complexes, particularly titanium-BINOL systems (10 mol%), facilitate enantioselective intramolecular aldol condensations, affording endo-alcohols with 90% ee at -40°C [5]. Organocatalysts like Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) promote Michael-Mannich cascades between acetonedicarboxylates and cinnamaldehyde derivatives, constructing the bicyclic skeleton in a single pot with three new stereocenters (dr >20:1). For industrial viability, heterogeneous catalysts such as Al-MCM-41-supported palladium enable continuous-flow reductive amination, converting dialdehydes into enantiomerically enriched tropanes (78% ee) at 100°C residence time [4]. Catalyst poisoning by nitrogen centers remains mitigated through transient protection as carbamates (Boc) or chelation with Li⁺ salts during cyclization [1] [5].
Table 3: Catalytic Systems for Bicyclic Core Assembly
Catalyst Type | Specific System | Reaction | ee (%) | Turnover Number |
---|---|---|---|---|
Chiral Lewis Acid | Ti-(R)-BINOL (10 mol%) | Intramolecular Aldol | 90 | 38 |
Organocatalyst | (S)-Diphenylprolinol TMS (20 mol%) | Michael-Mannich Cascade | 94 | 25 |
Heterogeneous Metal | Pd/Al-MCM-41 | Reductive Amination Cyclization | 78 | 210 |
Phase-Transfer Catalyst | Cinchoninium bromide | Alkylative Desymmetrization | 85 | 19 |
Scalable production of {8-benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol necessitates optimization of solvent systems, temperature profiles, and purification workflows. Critical hydrogenation steps (e.g., debenzylation or alkene reduction) employ statistical design-of-experiments (DoE) to maximize efficiency: catalyst loading (Pd/C at 5-15 wt%), hydrogen pressure (50-100 psi), and ethanol/water ratios (3:1 to 5:1) are key variables [1] [9]. Continuous-flow hydrogenation using fixed-bed reactors (Pd/Al₂O₃) enhances throughput 3-fold compared to batch systems. Solvent selection critically influences crystallization efficiency; tert-butyl methyl ether (TBME) yields 99.5% pure product via anti-solvent crystallization, replacing hazardous hexane systems. For intermediates like N-((1R,3s,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide (CAS 376348-67-3), in-process controls via inline HPLC monitor epimerization at C-3 during amidation, ensuring stereochemical integrity [9].
Table 4: Optimized Industrial Process Parameters
Process Step | Optimal Conditions | Scale-Up Challenge | Solution | Purity/Yield |
---|---|---|---|---|
Cyclization | LiBr (1.5 eq), THF, -78°C to 25°C, 12h | Exotherm management | Cryogenic flow reactor | 94.5%/82% |
Hydrogenation | 10% Pd/C (8 wt%), H₂ (75 psi), EtOH/H₂O (4:1) | Catalyst filtration bottleneck | Fixed-bed flow hydrogenator | 99.1%/90% |
Crystallization | TBME anti-solvent, 0.5°C/min cooling gradient | Polymorphism control | Seeded nucleation | 99.5% pure |
Amide Coupling | Isobutyryl chloride, iPr₂NEt, CH₂Cl₂, -20°C | Epimerization at C-3 | Inline pH/HPLC monitoring | 98.7%/85% |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8